Viridifloric acid

Vue d'ensemble

Description

Viridifloric acid is a naturally occurring compound classified as a necic acid, which is a component of pyrrolizidine alkaloids. It is found in various plant species, particularly those belonging to the genus Heliotropium. The molecular formula of this compound is C7H14O4, and it is known for its role in the biosynthesis of certain alkaloids that have significant biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of viridifloric acid involves the diastereoselective reduction of a side-chain keto group in (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one. This reduction can be achieved using different reagents such as diisobutylaluminum hydride in ether, which yields (1’S,2S,5R)-2-(t-butyl)-5-(1’-hydroxyethyl)-5-isopropyl-1,3-dioxolan-4-one. Hydrolysis of this intermediate results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar synthetic routes as described above. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Viridifloric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmacological Applications

Viridifloric acid exhibits several pharmacological properties that make it a candidate for further research in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. Studies have shown that PAs can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. For instance, it has been effective against certain strains of bacteria and fungi, indicating its potential use in developing new antimicrobial agents .

Antitumor Effects

Preliminary studies suggest that this compound may have antitumor effects, particularly in inhibiting the growth of cancer cells. Its mechanism appears to involve the induction of apoptosis in malignant cells, which warrants further investigation for cancer treatment applications .

Ethnobotanical Uses

This compound is traditionally used in various cultures for medicinal purposes. Ethnic groups have utilized plants containing this compound to treat ailments such as malaria, hepatitis, and dysentery . This ethnobotanical knowledge underscores the importance of this compound in traditional medicine systems.

While this compound shows promise in various applications, it is essential to consider its toxicity profile. Pyrrolizidine alkaloids are known for their hepatotoxic effects, which necessitates careful evaluation of their safety in therapeutic contexts . Understanding the toxicological aspects is critical for developing safe medicinal applications.

Case Studies

Several studies have explored the applications of this compound:

-

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound on macrophages exposed to lipopolysaccharides (LPS). Results showed significant inhibition of nitric oxide production, indicating its potential as an anti-inflammatory agent . -

Case Study 2: Antimicrobial Activity

Research demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative or therapeutic agent against infections .

Mécanisme D'action

The mechanism of action of viridifloric acid involves its incorporation into pyrrolizidine alkaloids, which can exert various biological effects. These alkaloids interact with molecular targets such as enzymes and receptors, leading to their biological activities. The specific pathways involved depend on the particular alkaloid and its target .

Comparaison Avec Des Composés Similaires

Trachelanthic Acid: Another necic acid found in pyrrolizidine alkaloids.

Angelic Acid: A simple aliphatic carboxylic acid.

Tiglic Acid: Another aliphatic carboxylic acid with a similar structure.

Uniqueness: Viridifloric acid is unique due to its specific structure and its role in the biosynthesis of certain pyrrolizidine alkaloids. Its stereochemistry and functional groups contribute to its distinct chemical and biological properties .

Activité Biologique

Viridifloric acid, a naturally occurring compound classified as a necic acid, is primarily found in plants of the genus Heliotropium. Its molecular formula is , and it plays a significant role in the biosynthesis of pyrrolizidine alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound has been studied for its anti-inflammatory and antimicrobial properties. Research indicates that it may exert biological effects through its incorporation into pyrrolizidine alkaloids, which interact with various molecular targets such as enzymes and receptors.

Key Biological Activities

- Anti-inflammatory Activity : this compound has shown potential in reducing inflammation, particularly in models using macrophages. In one study, an extract containing this compound inhibited nitric oxide production by 78% at a concentration of 25 µg/mL .

- Antimicrobial Activity : The compound has demonstrated inhibitory effects against various bacterial strains. For instance, certain pyrrolizidine alkaloids derived from this compound were effective against Staphylococcus epidermidis and Pseudomonas aeruginosa, showing selective antimicrobial properties with minimal toxicity to human cells .

The mechanism of action of this compound involves its metabolic activation to form reactive intermediates that can bind to cellular macromolecules. This bioactivation primarily occurs in the liver, where it can lead to both therapeutic effects and toxicity. The pathways include:

- Hydrolysis : Converts this compound into necines and necic acids.

- Formation of Reactive Metabolites : These metabolites can interact with DNA and proteins, potentially leading to cytotoxic effects or therapeutic benefits depending on the context .

Study 1: Inhibition of Nitric Oxide Production

A study involving RAW 264.7 macrophages demonstrated that extracts containing this compound significantly inhibited nitric oxide production, suggesting a strong anti-inflammatory effect. The IC50 values for various compounds tested ranged from 2.16 to 38.25 µM, indicating varying potencies among different alkaloids derived from the same precursor .

Study 2: Antimicrobial Efficacy

Research examining the antimicrobial properties of pyrrolizidine alkaloids derived from Heliotropium digynum showed that these compounds could inhibit biofilm formation by S. epidermidis by approximately 50% at concentrations around 1 mg/mL . This highlights the potential for developing new antimicrobial agents based on this compound derivatives.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Necic Acid | Anti-inflammatory, Antimicrobial | Precursor to various pyrrolizidine alkaloids |

| Trachelanthic Acid | Necic Acid | Similar anti-inflammatory effects | Found in different plant species |

| Angelic Acid | Aliphatic Carboxylic | Limited anti-inflammatory activity | Simpler structure compared to this compound |

| Tiglic Acid | Aliphatic Carboxylic | Mild antimicrobial activity | Similar structural characteristics |

Propriétés

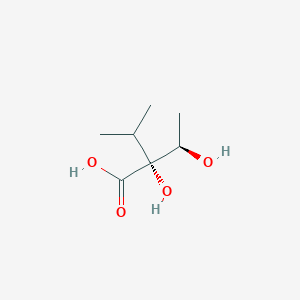

IUPAC Name |

(2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEISHUBUXWXGY-IYSWYEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](C(C)C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030935 | |

| Record name | Viridifloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17233-93-1 | |

| Record name | Viridifloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridifloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDIFLORIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TY3Q7PAB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.